Flufenamic acid - 530-78-9

Flufenamic acid

Catalog Number: EVT-268289
CAS Number: 530-78-9
Molecular Formula: C14H10F3NO2
Molecular Weight: 281.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flufenamic acid (2-[[(3-trifluoromethyl)phenyl]amino]benzoic acid) is a synthetic, non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [] While clinically utilized for its analgesic, anti-inflammatory, and antipyretic properties, flufenamic acid also serves as a valuable tool in various scientific research areas due to its diverse biological activities. []

Future Directions
  • Understanding Bi-directional Effects: Further research is needed to elucidate the molecular mechanisms underlying the concentration-dependent bi-directional effects of flufenamic acid on ion channels like IA. []
  • Investigating COX-Independent Actions: A deeper understanding of the COX-independent antineoplastic actions of flufenamic acid, potentially involving AKR inhibition, is crucial for developing novel cancer treatments. [, ]

Mefenamic Acid

Niflumic Acid

    Relevance: Structurally, niflumic acid closely resembles flufenamic acid. Both compounds effectively inhibit ICl(Ca) in a concentration-dependent manner, with niflumic acid demonstrating the highest potency among the tested fenamates []. Research indicates that both compounds can evoke an outward current in smooth muscle cells resembling IK(Ca) at higher concentrations [].

Tolfenamic Acid

    Relevance: Tolfenamic acid possesses a core structure comparable to flufenamic acid. Notably, tolfenamic acid displays potent inhibitory action against HL-PST, exhibiting even greater potency compared to flufenamic acid []. This suggests potential differences in their pharmacological profiles.

Meclofenamic Acid

    Relevance: Meclofenamic acid is structurally similar to flufenamic acid. While both compounds can inhibit HL-PST, meclofenamic acid is less potent in comparison []. This suggests subtle differences in their binding affinities to this specific target.

Etofenamate

    Relevance: Etofenamate is a prodrug of flufenamic acid []. When applied topically, it undergoes hydrolysis to release flufenamic acid, which then exerts its anti-inflammatory effects []. Etofenamate demonstrates a long-lasting efficacy due to its prolonged liberation from the site of application []. Studies have shown that etofenamate inhibits prostaglandin synthesis by macrophages and lipoxygenase, while flufenamic acid primarily inhibits prostaglandin synthesis [].

5-Hydroxyflufenamic Acid

    Relevance: 5-Hydroxyflufenamic acid is a major metabolite of flufenamic acid and is formed through the hydroxylation of flufenamic acid []. While it exhibits a weaker anti-inflammatory effect compared to flufenamic acid, it contributes to the overall pharmacological activity after flufenamic acid administration [].

4'-Hydroxyflufenamic Acid

    Relevance: 4'-Hydroxyflufenamic acid is a major metabolite of flufenamic acid, formed by hydroxylation. Although it shows lower anti-inflammatory activity than flufenamic acid, it contributes to the overall therapeutic effect following flufenamic acid administration [].

5-Chloroflufenamic Acid

    Relevance: 5-Chloroflufenamic acid is a metabolite of flufenamic acid and is generated through the metabolic processes of flufenamic acid []. It is suggested that 5-chloroflufenamic acid might possess enhanced interaction with myeloperoxidase compared to flufenamic acid [].

5,4'-Dihydroxyflufenamic Acid

    Relevance: 5,4'-Dihydroxyflufenamic acid is a metabolite of flufenamic acid. Studies show that this metabolite possesses no significant pharmacological activity []. It is formed through the metabolic processes of flufenamic acid.

Source and Classification

Flufenamic acid is classified as a non-steroidal anti-inflammatory drug (NSAID), specifically belonging to the anthranilic acid derivatives group. It is primarily synthesized from 2-chlorobenzoic acid and 3-trifluoromethylaniline. This compound is used for its analgesic and anti-inflammatory properties, often indicated for conditions like moderate pain and dysmenorrhea .

Synthesis Analysis

The synthesis of flufenamic acid can be achieved through various methods. One notable approach involves the reaction between 2-chlorobenzoic acid and 3-trifluoromethylaniline. The process typically requires a catalyst and specific reaction conditions to optimize yield and purity.

Key Synthesis Method

  • Materials: The primary reactants include 2-chlorobenzoic acid and 3-trifluoromethylaniline.
  • Catalysts: Transition metal carbonates or sulfates are often utilized as catalysts to enhance reaction efficiency.
  • Reaction Conditions:
    • Temperature: Typically around 120°C.
    • Duration: Reaction times can vary from several hours to overnight.
    • Yield: Reported yields in various studies range from 68% to over 72% depending on the specific conditions employed .

Another innovative method involves the formation of co-crystals with other compounds to enhance solubility and stability. For instance, co-crystals with 2-chloro-4-nitrobenzoic acid have been synthesized using solvent evaporation techniques .

Molecular Structure Analysis

Flufenamic acid has a complex molecular structure characterized by the following features:

  • Molecular Formula: C14_{14}H10_{10}F3_3N1_{1}O2_{2}.
  • Molecular Weight: Approximately 295.23 g/mol.
  • Structural Characteristics: The molecule contains a trifluoromethyl group attached to an aniline derivative, which contributes to its biological activity. The carbonyl group in the benzoic acid moiety plays a crucial role in its interaction with biological targets.

Structural Data

  • Bond Angles: The presence of aromatic rings leads to specific bond angles that influence the compound's reactivity.
  • Hydrogen Bonding: In co-crystal forms, significant hydrogen bonding interactions have been observed, affecting solubility and stability .
Chemical Reactions Analysis

Flufenamic acid participates in various chemical reactions that are essential for its biological activity:

  • Acid-Base Reactions: As a weak acid, flufenamic acid can donate protons in aqueous solutions, influencing its solubility and interaction with biological systems.
  • Esterification: Flufenamic acid can undergo esterification to form prodrugs that enhance bioavailability. For example, hydrophobic derivatives have been synthesized to improve delivery mechanisms in cancer therapies .
  • Hydrolysis: In biological systems, flufenamic acid can be hydrolyzed back into its active form from prodrugs.
Mechanism of Action

Flufenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling. By blocking these enzymes, flufenamic acid reduces inflammation and alleviates pain.

Key Mechanistic Insights

  • COX Inhibition: Flufenamic acid selectively inhibits COX-1 and COX-2 enzymes, leading to decreased levels of inflammatory mediators.
  • Cellular Effects: Studies have shown that flufenamic acid can induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival .
Physical and Chemical Properties Analysis

Flufenamic acid exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water. Co-crystallization has been shown to enhance solubility significantly.
  • Melting Point: Approximately 160°C.
  • pH Stability: Exhibits stability across a range of pH levels but shows increased solubility in acidic conditions (pH < 1).

Relevant Data

  • Log P Value: Indicates moderate lipophilicity, which affects absorption characteristics .
Applications

Flufenamic acid has diverse applications in both therapeutic contexts and research:

  • Therapeutic Uses: Commonly prescribed for pain relief associated with conditions like dysmenorrhea, osteoarthritis, and rheumatoid arthritis.
  • Research Applications: Investigated for potential use in cancer therapy due to its ability to inhibit cell proliferation in glioma cells when formulated as nanoprodrugs .
  • Co-Crystal Development: Ongoing research into co-crystal formulations aims to improve the pharmacokinetic profiles of flufenamic acid.
Introduction to Flufenamic Acid in Modern Pharmacological Research

Historical Evolution of Fenamate Derivatives in NSAID Development

The fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by their anthranilic acid core, emerged in the 1960s through systematic chemical explorations by Parke-Davis scientists. Flufenamic acid (FFA; 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) was patented in 1963 alongside mefenamic acid (1961) and meclofenamic acid (1964) [1] [4]. Unlike other NSAIDs that gained widespread clinical adoption, FFA faced limitations due to significant intersubject variability in oral absorption and a high incidence of gastrointestinal side effects (30-60% of patients) [1] [4]. Consequently, FFA never achieved significant market penetration in the United States, though it remains available generically in some Asian and European countries, primarily in topical formulations [4] [9]. Despite its diminished clinical role, FFA's unique chemical properties and unexpected biological activities fueled its transition from a shelved NSAID to a versatile pharmacological tool in ion channel research and molecular pharmacology [9].

FFA’s Unique Position Among Anthranilic Acid Derivatives: Structural and Functional Significance

FFA distinguishes itself within the fenamate family through its distinctive physicochemical properties and structural dynamics:

  • Trifluoromethyl Group Influence: The meta-trifluoromethyl substitution on the phenyl ring significantly enhances FFA's lipophilicity compared to non-fluorinated fenamates. This modification profoundly impacts its membrane permeability, protein-binding interactions, and biological activity [4] [9]. Fluorine atoms contribute to enhanced metabolic stability and influence dipole moments, potentially facilitating interactions with hydrophobic binding pockets in ion channels [4].
  • Polymorphism: FFA exhibits exceptional conformational flexibility, crystallizing in at least eight distinct polymorphic forms – a record among low-molecular-weight pharmaceuticals. This polymorphism arises from rotational freedom around the aryl-amine bond and diverse hydrogen-bonding motifs involving the carboxylic acid and amine groups [4] [8]. Different polymorphs can display variations in solubility and dissolution rates, influencing experimental outcomes in solid-state studies [4].
  • Dual Pharmacophore Capability: The anthranilic acid scaffold allows FFA to function as both a hydrogen bond donor (via the carboxylic acid and N-H groups) and acceptor (via carbonyl oxygen). This versatility facilitates interactions with diverse biological targets beyond cyclooxygenase (COX) enzymes [9] [10].

Table 1: Key Structural and Functional Properties of Flufenamic Acid vs. Common Fenamates

PropertyFlufenamic Acid (FFA)Mefenamic AcidMeclofenamic AcidNiflumic Acid
Chemical StructureN-(3-CF₃-phenyl)anthranilateN-(2,3-xylyl)anthranilateN-(2,6-dichloro-3-methylphenyl)anthranilateN-(3-CF₃-phenyl)-3-pyridinecarboxylate
Key Structural Featuremeta-CF₃ on phenyl ringortho-methyl on phenyl ringortho-Cl, meta-CH₃ on phenyl ringPyridine ring replaces benzoic acid
Notable Polymorphism≥8 polymorphs identifiedLimited polymorphismLimited polymorphismLimited polymorphism
Primary Research UseIon channel modulator, AMPK activatorTraditional NSAIDTraditional NSAIDCaCC/TMEM16A blocker
Relative COX-1/2 PotencyModerateModerateHighModerate

Research Paradigms Shift: From COX Inhibition to Multitarget Modulation

The classical understanding of NSAID action centered on COX-1/COX-2 inhibition, reducing prostaglandin synthesis. FFA inhibits COX enzymes (Ki ~ μM range), but research over the past three decades revealed a remarkably broad polypharmacology largely independent of COX:

  • Ion Channel Modulation Renaissance (1990s-present): Seminal electrophysiological studies identified FFA as a potent modulator of diverse ion channels at concentrations often overlapping its COX inhibitory range. This includes non-selective cation channels (TRPs, pannexin), chloride channels (CaCCs, CLCs, CFTR), potassium channels (KCa, Kv, K2P), and gap junctions [2] [5] [9]. FFA frequently exhibits bidirectional effects (activation or inhibition) depending on concentration, channel isoform, and cellular context [2] [9].
  • Inflammasome Inhibition Discovery (2010s): FFA and other fenamates were identified as potent, selective inhibitors of the NLRP3 inflammasome – a key driver of sterile inflammation in diseases like gout, Alzheimer's, and diabetes. Crucially, this effect occurs via reversible blockade of volume-regulated anion channels (VRAC) in macrophages, independent of COX enzymes [3]. FFA suppressed IL-1β release in response to NLRP3 activators (ATP, nigericin, MSU crystals; IC₅₀ ~ 10-100 μM) but not activators of other inflammasomes (NLRC4, AIM2) [3].
  • Metabolic Regulator Recognition: FFA potently activates AMP-activated protein kinase (AMPK), a central energy sensor regulating metabolism and inflammation. In renal epithelial cells (NRK-52E), FFA (≥ 10 μM) rapidly increased phosphorylation of AMPKα (Thr¹⁷²) and its substrate ACC (Ser⁷⁹). This activation was mediated by increased intracellular Ca²⁺ and CaMKKβ signaling, not AMP/ATP ratio changes or LKB1 [7].

This multitarget profile signifies a fundamental paradigm shift: FFA is no longer viewed merely as a flawed NSAID but as a valuable probe for studying ion channel physiology, inflammasome biology, and cellular metabolism, with potential repurposing opportunities for channelopathies and inflammatory disorders [3] [5] [7].

Table 2: Major Non-COX Pharmacological Targets of Flufenamic Acid and Research Implications

Target ClassSpecific ExamplesFFA Effect & Potency (EC₅₀/IC₅₀)Mechanistic InsightResearch/Translational Significance
Non-Selective Cation ChannelsTRPM4 (HEK-293)Inhibition (IC₅₀ = 2.8 μM)Direct channel blockTool for studying cellular excitability, immune cell function [9]
TRPC5 (HEK-293)Inhibition (IC₅₀ = 37 μM)Direct interactionProbing TRPC function in neuronal/cardiovascular signaling [9]
TRPA1 (HEK-293)Activation (EC₅₀ = 57 μM)Direct or indirect sensitizationModel for TRPA1-dependent nociception and inflammation [9]
Chloride ChannelsCLC-1 (Xenopus oocytes)Inhibition (IC₅₀ = 4.5 μM)Direct interaction in pore vestibuleStudying skeletal muscle excitability, myotonia [9]
VRAC (Macrophages)Inhibition (IC₅₀ ~ 10-100 μM)Prevents NLRP3 inflammasome assemblyKey mechanism for anti-inflammatory effects beyond prostaglandins [3]
CFTR (Xenopus oocytes)Inhibition (>200 μM)Open-channel blockInvestigating epithelial Cl⁻ transport [9]
Potassium ChannelsBKCa (KCa1.1, oocytes)Activation (>300 μM)Increased sensitivity to Ca²⁺/voltageStudying vascular tone, neuronal firing [2] [9]
TASK-2 (K2P5.1, oocytes)Activation (EC₅₀ = 1.1 mM)Binding in pore regionProbing pH-sensitive K⁺ leak currents [9]
Kv7.1 (KCNQ1, oocytes)Activation (~100 μM)Slowed channel deactivationModel for cardiac IKs current modulation [9]
Metabolic/Inflammatory RegulatorsAMPK (NRK-52E cells)Activation (≥10 μM)Ca²⁺/CaMKKβ-dependent Thr¹⁷² phosphorylationStudying metabolic regulation, inflammation control [7]
NLRP3 Inflammasome (iBMDM)Inhibition (IL-1β release, 10-100 μM)VRAC inhibition → blocks ASC speck formationTherapeutic potential in IL-1β-driven diseases (e.g., Alzheimer's models) [3]

Properties

CAS Number

530-78-9

Product Name

Flufenamic acid

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzoic acid

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)

InChI Key

LPEPZBJOKDYZAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Flufenamic Acid; CI-440; CN-27554; INF-1837; CI 440; CN 27554; INF 1837; CI440; CN27554; INF1837

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.